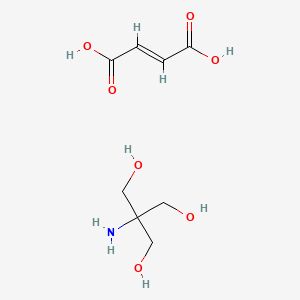
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid is a compound that combines two distinct chemical entities: 2-amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, and (E)-but-2-enedioic acid, also known as fumaric acid. Tris is widely used in biochemistry and molecular biology as a buffering agent, while fumaric acid is an important intermediate in the citric acid cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
For (E)-but-2-enedioic acid, industrial production often involves the catalytic isomerization of maleic acid or maleic anhydride. This process is typically conducted in the presence of a catalyst such as a palladium complex .
Industrial Production Methods
In industrial settings, the production of Tris involves large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed and purified. The process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: Tris can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form simpler amines.
Substitution: Tris can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like hydrochloric acid are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Tris, such as tris(hydroxymethyl)aminomethane hydrochloride and other substituted amines .
Aplicaciones Científicas De Investigación
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research:
Chemistry: As a buffering agent in various chemical reactions.
Biology: In the preparation of buffer solutions for electrophoresis and other biochemical assays.
Medicine: Used in the formulation of certain medications and as a buffer in clinical diagnostics.
Industry: Employed in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol primarily involves its role as a buffer. It maintains the pH of solutions within a narrow range, which is crucial for various biochemical processes. The buffering action is due to the presence of both amine and hydroxyl groups, which can donate or accept protons, thereby stabilizing the pH .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.
Trimethylolmethane: Similar but lacks the amino group.
Uniqueness
2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amine and hydroxyl groups, which provide it with excellent buffering capacity and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
183432-40-8 |
|---|---|
Fórmula molecular |
C4H11NO3.C4H4O4 C8H15NO7 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
HTMWOUBCEZXSHN-WLHGVMLRSA-N |
SMILES isomérico |
C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
Descripción física |
White crystalline solid; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


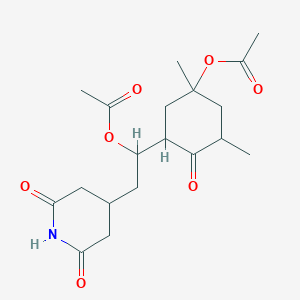
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

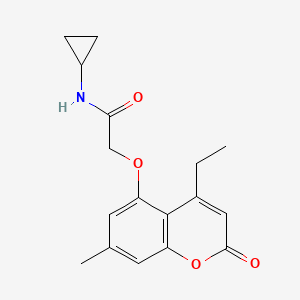
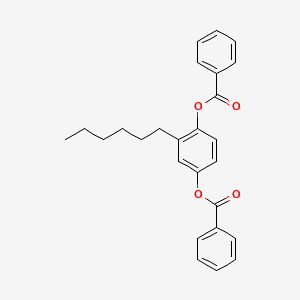


![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
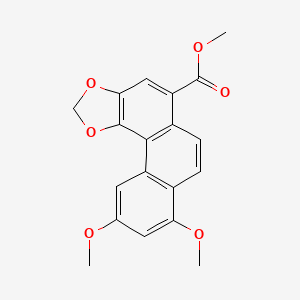

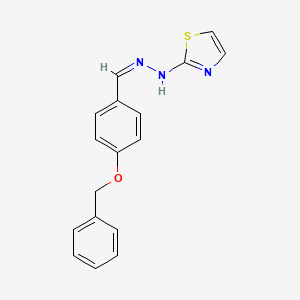
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
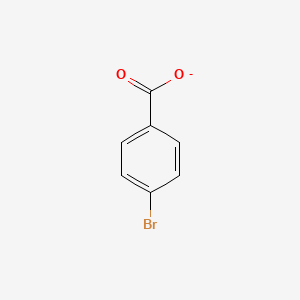
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
